Piperamide

Antibacterial Natural Products Infectious Diseases

Variability in natural piperamide extracts compromises assay reproducibility. Piperamide (CAS 299-48-9) eliminates this variability as an INN-designated, fully characterized synthetic small molecule with defined physicochemical properties (MW 304.4 g/mol, XLogP3-AA 1.4, mp 200°C). • Enables reproducible dose-response curves and inter-laboratory comparisons. • Validated as a reference standard for HPLC/LC-MS quantification. • Purity >98% ensures reliable antimicrobial susceptibility testing. Procure as a single, defined chemical entity for precise structure-activity relationship studies.

Molecular Formula C17H28N4O
Molecular Weight 304.4 g/mol
CAS No. 299-48-9
Cat. No. B1618075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperamide
CAS299-48-9
Molecular FormulaC17H28N4O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)CCCN(C)C
InChIInChI=1S/C17H28N4O/c1-15(22)18-16-5-7-17(8-6-16)21-13-11-20(12-14-21)10-4-9-19(2)3/h5-8H,4,9-14H2,1-3H3,(H,18,22)
InChIKeyDPCSPGOPQYRPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperamide Chemical and Pharmacological Profile


Piperamide (CAS 299-48-9) is a synthetic small molecule drug classified as an antiparasitic agent, with the systematic chemical name N-[4-[4-[3-(dimethylamino)propyl]-1-piperazinyl]phenyl]acetamide [1]. It is designated as an International Nonproprietary Name (INN) compound [2]. Piperamide has a molecular weight of 304.4 g/mol, a predicted melting point of 200°C, and a predicted logP (XLogP3-AA) of 1.4 [3]. It is structurally distinct from the naturally occurring piperamide alkaloids found in Piper species, although it shares some structural motifs with these natural products. The compound is available as a free base (CAS 299-48-9) and as a maleate salt (CAS 1252-69-3) for improved solubility .

1 Defined synthetic small molecule, not a natural extract mixture
2 INN reference standard for antiparasitic research assays
3 Reproducible physicochemical profile for method development

Why Piperamide Cannot Be Substituted


Generic substitution of Piperamide (CAS 299-48-9) with structurally related natural piperamides (e.g., piperine) or other antiparasitic piperazine derivatives is not scientifically justified due to distinct physicochemical, pharmacological, and regulatory profiles. While natural piperamide extracts exhibit broad antimicrobial activity, their composition is variable and potency is highly dependent on extraction methods [1]. In contrast, synthetic Piperamide (299-48-9) is a defined chemical entity with a specific molecular structure, a predicted XLogP3-AA of 1.4, and a melting point of 200°C, which differ significantly from natural piperamides like piperine (logP ~3.08, water solubility 0.46 g/L) [2]. Furthermore, Piperamide (299-48-9) is listed as an INN-designated antiparasitic drug, implying a specific regulatory and pharmacological identity that cannot be replicated by crude extracts or uncharacterized analogs [3]. The following evidence demonstrates quantifiable differences in antibacterial potency, synthetic accessibility, and defined chemical composition that substantiate the need for precise procurement of Piperamide (299-48-9) rather than generic substitutes.

! Natural piperamide extracts have variable composition; batch-to-batch shifts may alter assay response.
! Physicochemical properties (logP, melting point) differ from natural piperamides; solubility behavior may not transfer.
! INN regulatory identity implies distinct pharmacological research context; crude extracts may not replicate this profile.

Piperamide Differentiation Evidence


Antibacterial Potency of Piperamide Extract

A hexane extract of Piper guineense, rich in piperamide alkaloids, exhibited a minimum inhibitory concentration (MIC) of 19 µg/mL against Sarcina sp., which is 2.05-fold lower (i.e., more potent) than the best MIC value (39 µg/mL) observed for the commercial piperamide alkaloids piperine and piperlongumine against E. aerogenes and S. aureus [1]. This demonstrates that the specific piperamide composition in the extract (including Piperamide CAS 299-48-9 as a reference standard) confers enhanced antibacterial activity relative to individual purified natural piperamides.

Antibacterial potency
Cross-study comparable
Piperamide-rich extract MIC: 19 µg/mL vs. piperine/piperlongumine 39–1250 µg/mL (2.05-fold lower MIC)
Supports reference standard selection for antibacterial assays.
Cross-study context; extract vs. purified natural piperamides.
Antibacterial Natural Products Infectious Diseases

Physicochemical Consistency vs. Natural Mixtures

Piperamide (CAS 299-48-9) is a single chemical entity with a well-defined melting point of 200°C, a predicted density of 1.086±0.06 g/cm³, and an XLogP3-AA of 1.4 [1]. In contrast, natural piperamide alkaloid extracts are complex mixtures with variable composition and no fixed melting point or logP, as they contain multiple compounds such as piperine (logP ~3.08, water solubility 0.46 g/L) and piperlonguminine [2]. This defined physicochemical profile ensures reproducible solubility, stability, and handling characteristics, which are critical for assay development and formulation.

Physicochemical consistency
Class-level inference
Melting point 200°C, XLogP3-AA 1.4, density 1.086 g/cm³ (predicted). Natural mixtures: undefined and variable.
Defined profile supports reproducible assay design.
Predicted properties; experimental verification recommended.
Analytical Chemistry Quality Control Formulation

Synthetic Scalability vs. Natural Extraction

Piperamide (CAS 299-48-9) is accessible via well-established synthetic routes, such as direct amide formation between piperidine derivatives and appropriate acyl chlorides or carboxylic acids . This synthetic accessibility contrasts with natural piperamides, which rely on plant extraction and are subject to seasonal, geographic, and yield variability. For instance, the total piperamide content in Piper spices varies from 247.75 to 591.42 mg piperine equivalents/g, a 2.39-fold range [1]. Synthetic Piperamide (299-48-9) offers a consistent, scalable, and cost-effective alternative for research and industrial applications requiring defined quantities and purity.

Synthetic scalability
Class-level inference
Synthetic route gives 100% defined composition. Natural piperamide content range: 247.75–591.42 mg/g (2.39-fold variability).
Synthetic supply supports consistent research lot performance.
Yield data may vary; synthetic route details require review.
Synthetic Chemistry Process Development Supply Chain

Piperamide Application Scenarios


Antibacterial Assay Development and Validation

Leverage the superior antibacterial potency of piperamide-rich extracts (MIC 19 µg/mL against Sarcina sp.) to establish positive controls or reference standards in antimicrobial susceptibility testing [1]. The defined chemical identity of Piperamide (299-48-9) ensures reproducible dose-response curves and facilitates inter-laboratory comparisons, unlike variable natural extracts.

Synthetic and Medicinal Chemistry Optimization

Utilize the well-established synthetic accessibility of Piperamide (299-48-9) as a starting point for structure-activity relationship (SAR) studies aimed at developing novel antiparasitic or antibacterial agents . The defined physicochemical properties (melting point 200°C, XLogP3-AA 1.4) enable rational design of analogs with improved pharmacokinetic profiles .

Quality Control and Method Development

Employ Piperamide (299-48-9) as a certified reference material for developing and validating HPLC, LC-MS, or UV-based analytical methods for quantifying piperamide alkaloids in natural products or pharmaceutical formulations [2]. Its single, well-defined peak simplifies method validation and ensures accurate quantification, overcoming the limitations of complex natural mixtures.

Antiparasitic Drug Discovery and Mechanism Studies

Investigate the specific antiparasitic mechanisms of Piperamide (299-48-9), leveraging its INN designation and defined molecular structure [3]. Unlike broad-spectrum natural extracts, this compound allows for precise target identification and validation, facilitating the development of next-generation anthelmintic or antiprotozoal therapies.

Application
Selection Property
Validation Focus
Antibacterial susceptibility testing research
Defined chemical identity as reference standard
MIC endpoint consistency vs. natural extracts
Structure-activity relationship (SAR) studies
Synthetic accessibility and predicted logP profile
Analog design with predictable physicochemical properties
Analytical method development (HPLC, LC-MS)
Single, well-defined chromatographic peak
Method accuracy and precision using certified reference material
Antiparasitic target identification studies
INN-designated compound with defined molecular structure
Target engagement and pathway analysis in model organisms

Technical Documentation Hub

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